molecular formula C12H23NO4 B3229255 N-tert-butoxycarbonyl-6-aminohexanoic acid methyl ester CAS No. 128372-97-4

N-tert-butoxycarbonyl-6-aminohexanoic acid methyl ester

Cat. No. B3229255
CAS RN: 128372-97-4
M. Wt: 245.32 g/mol
InChI Key: GJAKZXZWJMIYTC-UHFFFAOYSA-N
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Description

“N-tert-butoxycarbonyl-6-aminohexanoic acid methyl ester” is a chemical compound with the molecular formula C11H21NO4 . It’s also known by several synonyms such as boc-epsilon-acp-oh, boc-6-aminocaproic acid, 6-tert-butoxycarbonyl amino hexanoic acid, boc-6-ahx-oh, 6-boc-amino hexanoic acid, and others .


Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The InChI Key is RUFDYIJGNPVTAY-UHFFFAOYSA-N .


Chemical Reactions Analysis

The Boc group can be removed from the compound through a process known as deprotection. One method for the selective deprotection of the N-Boc group involves using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point of 41°C and a boiling point of 166°C at 0.3 mmHg . The compound is moisture sensitive and heat sensitive . It should be stored under inert gas at a temperature between 0-10°C .

Scientific Research Applications

Synthesis and Polymerization

N-tert-butoxycarbonyl-6-aminohexanoic acid methyl ester has been utilized in the synthesis of various complex organic compounds. For instance, it is involved in the asymmetric synthesis of unsaturated β-amino acid derivatives (Davies, Fenwick & Ichihara, 1997). Also, its applications extend to the synthesis and polymerization of amino acid-derived acetylene monomers, contributing to advancements in polymer science (Gao, Sanda & Masuda, 2003).

Chiroptical Properties and Polymer Structures

This compound plays a role in the synthesis of polymers with specific chiroptical properties. The synthesis of chiral methylpropargyl ester monomers containing amino acid moieties has been achieved, leading to polymers with distinct helical structures and optical properties (Qu, Sanda & Masuda, 2009).

Chemical Transformations

It is also instrumental in various chemical transformations. For instance, its utilization in the synthesis of non-natural amino acids from N-(p-Tolylsulfonyl)-α,β-didehydroamino acid derivatives highlights its versatility in organic synthesis (Ferreira, Maia & Monteiro, 2003). Additionally, it has been used in the synthesis of isotopomers for studying the vibrational reporter of local environments in modified amino acids (Bazewicz et al., 2011).

properties

IUPAC Name

methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8-10(14)16-4/h5-9H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAKZXZWJMIYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.28 Grams of 6-{(tert-butoxycarbonyl)amino}hexanoic acid was dissolved in a liquid mixture of 9 ml of chloroform and 3 ml of methanol. To the solution 1.27 g of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide monohydrochloride and 7 mg of 4-dimethylaminopyridine were successively added at room temperature, followed by 2 hours' stirring at the same temperature. The reaction liquid was diluted with chloroform, washed successively with saturated aqueous sodium bicarbonate solution and saturated aqueous ammonium chloride solution, and dried over anhydrous sodium sulfate. Distilling the solvent off under reduced pressure, 1.03 g of the title compound was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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